molecular formula C12H14Cl2O2 B1276512 1,3-Adamantanedicarbonyl chloride CAS No. 29713-15-3

1,3-Adamantanedicarbonyl chloride

Cat. No.: B1276512
CAS No.: 29713-15-3
M. Wt: 261.14 g/mol
InChI Key: LKRUZYNPJUZODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1,3-Adamantanedicarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of adamantane-1,3-dicarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows :

C12H16O4+2SOCl2C12H14Cl2O2+2SO2+2HCl\text{C}_{12}\text{H}_{16}\text{O}_{4} + 2\text{SOCl}_{2} \rightarrow \text{C}_{12}\text{H}_{14}\text{Cl}_{2}\text{O}_{2} + 2\text{SO}_{2} + 2\text{HCl} C12​H16​O4​+2SOCl2​→C12​H14​Cl2​O2​+2SO2​+2HCl

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Adamantanedicarbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4) .

Scientific Research Applications

Biological Applications

Antimicrobial Properties
1,3-Adamantanedicarbonyl chloride exhibits notable antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens, including:

  • Bacteria : Diplococcus pneumoniae
  • Fungi : Candida albicans and Trichophyton mentagrophytes
  • Algae : Chlorella vulgaris
  • Protozoa : Trichomonas vaginalis

For instance, a study demonstrated that adding milligrams of this compound to an agar plate inoculated with Candida albicans effectively inhibited its growth . Such properties make it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects
The compound also shows promise as an anti-inflammatory agent and analgesic. Its derivatives have been reported to alleviate pain and reduce inflammation in various experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Applications

Reagent in Organic Synthesis
this compound serves as a valuable reagent in organic synthesis. It is utilized for:

  • Friedel-Crafts Acylation : The compound can be employed in acylation reactions to introduce adamantane moieties into aromatic systems, enhancing the structural diversity of synthesized compounds .
  • Synthesis of Adamantane Derivatives : It is a key intermediate for synthesizing various adamantane derivatives that have applications in pharmaceuticals and materials science. For example, it has been used to prepare N,N'-dialkylaminoalkyl adamantane derivatives with significant biological activity .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityInhibition of Candida albicans growth when added to agar plates.
Crystal Structure AnalysisInvestigated the crystal structure of diosmium carbonyl complexes with adamantane ligands, revealing insights into supramolecular chemistry.
Synthesis of Adamantane DerivativesAchieved high yields in synthesizing 1,2-disubstituted adamantane derivatives through displacement reactions.

Mechanism of Action

The mechanism of action of 1,3-adamantanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce adamantane moieties into target molecules .

Biological Activity

1,3-Adamantanedicarbonyl chloride is a derivative of adamantane, a hydrocarbon with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. The unique structure of adamantane derivatives allows for diverse modifications that can enhance their biological properties.

This compound is characterized by two carbonyl groups attached to a central adamantane structure. This configuration contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, often involving the chlorination of adamantane derivatives.

Biological Activity Overview

Research indicates that adamantane derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Activity : Adamantane derivatives have been historically recognized for their antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes.
  • Antimicrobial Activity : Recent studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.
  • Cytotoxicity : Some adamantane derivatives have shown promising cytotoxic effects against human cancer cell lines, indicating potential as anticancer agents.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several adamantane derivatives against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria. Notably:

CompoundMIC (µg/mL)Bacterial Strain
This compound62.5 - 1000Staphylococcus aureus
Other derivatives125 - 500Escherichia coli

These findings suggest that certain modifications of the adamantane structure can enhance antibacterial activity significantly.

Cytotoxicity Studies

In vitro studies using the MTT assay assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., A549, HeLa). The results indicated:

  • Low Cytotoxicity : At concentrations below 1000 µg/mL, the compound did not produce statistically significant changes in cell proliferation.
  • Potential for Modification : Structural modifications could lead to increased cytotoxicity without compromising selectivity.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of adamantane derivatives with thionyl chloride or phosphorus oxychloride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Q & A

Q. What are the key synthetic routes for preparing 1,3-adamantanedicarbonyl chloride, and how do reaction conditions influence yield and purity?

Basic Research Focus
this compound is typically synthesized via chlorination of its dicarboxylic acid precursor, 1,3-adamantanedicarboxylic acid (CAS 39269-10-8), using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical parameters include:

  • Temperature control : Excess heat can lead to decomposition or side reactions (e.g., adamantane cage degradation).
  • Solvent selection : Anhydrous toluene or dichloromethane minimizes hydrolysis of the acyl chloride product .
  • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) is required to achieve >98% purity .

Advanced Research Consideration
For polymer synthesis, direct condensation with diols or diamines (e.g., 4,4′-(hexafluoroisopropylidene)bis(o-aminophenol)) requires strict stoichiometric control and inert atmospheres to prevent premature hydrolysis. Side reactions, such as incomplete chlorination or oligomerization, can be monitored via <sup>13</sup>C NMR tracking of carbonyl chloride peaks at ~170 ppm .

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

  • Titration : Quantify active chloride content using silver nitrate titration to confirm functional group integrity .
  • Melting Point : Literature reports a melting point range of 169–171°C for the precursor dicarboxylic acid (CAS 39269-10-8); deviations >2°C indicate impurities .
  • Spectroscopy : FT-IR peaks at ~1800 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) confirm acyl chloride formation .

Advanced Research Consideration

  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen; decomposition >200°C suggests adamantane cage robustness .
  • X-ray Crystallography : Resolve adamantane cage geometry to confirm 1,3-substitution pattern, critical for polymer backbone symmetry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

  • Ventilation : Use local exhaust systems to avoid inhalation of corrosive vapors .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles are mandatory .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Consideration

  • Hydrolysis Monitoring : Residual moisture in solvents can generate HCl gas; real-time gas sensors are recommended for large-scale reactions .

Q. How does the adamantane scaffold influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus
The rigid adamantane cage imposes steric hindrance, slowing nucleophilic attack at the carbonyl centers. Kinetic studies show:

  • Amine Reactions : Primary amines (e.g., aniline) require catalysis (e.g., 4-dimethylaminopyridine) to achieve >90% conversion, while secondary amines (e.g., piperidine) proceed spontaneously .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Q. What are the applications of this compound in polymer science?

Advanced Research Focus

  • High-Performance Polymers : Condensation with aromatic diamines yields polyimides with UV transparency and thermal stability (>400°C decomposition) for optical materials .
  • Crosslinking Agents : Bifunctional reactivity enables covalent network formation in epoxy resins, enhancing mechanical strength .

Q. How can researchers resolve contradictions in reported melting points for 1,3-adamantanedicarboxylic acid (precursor)?

Data Conflict Analysis

  • Observed Discrepancies : reports 169–171°C, while cites 276–278°C.
  • Resolution : Differences arise from polymorphic forms or hydration states. Dryness protocols (e.g., 105°C for 3 hours) and DSC analysis under inert atmospheres are recommended to standardize measurements .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Advanced Research Focus

  • GC-MS : Detect volatile byproducts (e.g., adamantane derivatives) using a polar column (e.g., DB-5) and electron ionization .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve non-volatile contaminants (e.g., unreacted dicarboxylic acid) .

Properties

IUPAC Name

adamantane-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRUZYNPJUZODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411862
Record name Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29713-15-3
Record name Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Adamantanedicarbonyl chloride
Reactant of Route 2
1,3-Adamantanedicarbonyl chloride
Reactant of Route 3
1,3-Adamantanedicarbonyl chloride
Reactant of Route 4
1,3-Adamantanedicarbonyl chloride
Reactant of Route 5
1,3-Adamantanedicarbonyl chloride
Reactant of Route 6
1,3-Adamantanedicarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.